Cas no 14621-04-6 (1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-)

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- structure
14621-04-6 structure
商品名:1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-
CAS番号:14621-04-6
MF:C13H7F5
メガワット:258.18668
CID:1316134
PubChem ID:11402656

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- 化学的及び物理的性質

名前と識別子

    • 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-
    • 1,2,3,4,5-pentafluoro-6-(4-methylphenyl)benzene
    • 14621-04-6
    • AKOS004114903
    • DTXSID40464809
    • 2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl
    • 2,3,4,5,6-pentafluoro-4'-methylbiphenyl
    • SCHEMBL4155727
    • インチ: InChI=1S/C13H7F5/c1-6-2-4-7(5-3-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3
    • InChIKey: PWMDTYMKSMKJRY-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F

計算された属性

  • せいみつぶんしりょう: 258.04681
  • どういたいしつりょう: 258.04679103g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011003901-500mg
2,3,4,5,6-Pentafluoro-4'-tert-butylbiphenyl
14621-04-6 97%
500mg
831.30 USD 2021-07-05
Alichem
A011003901-1g
2,3,4,5,6-Pentafluoro-4'-tert-butylbiphenyl
14621-04-6 97%
1g
1,534.70 USD 2021-07-05
Alichem
A011003901-250mg
2,3,4,5,6-Pentafluoro-4'-tert-butylbiphenyl
14621-04-6 97%
250mg
480.00 USD 2021-07-05

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- 関連文献

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-に関する追加情報

Introduction to 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- (CAS No. 14621-04-6)

The compound 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- (CAS No. 14621-04-6) is a fluorinated biphenyl derivative that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and electronic properties. This compound belongs to the class of polyhalogenated aromatic hydrocarbons (PAHs), though it is distinguished by its specific fluorine substitution pattern and a methyl group at the 4'-position of the biphenyl core.

Fluorinated aromatic compounds are widely studied for their potential applications in materials science, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms into aromatic rings can significantly alter the physicochemical properties of molecules, including their solubility, stability, and reactivity. In the case of 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-, the extensive fluorination at the 2- to 6-positions of one biphenyl ring enhances its lipophilicity and electronic characteristics, making it a valuable candidate for various synthetic applications.

One of the most compelling aspects of this compound is its utility as a building block in organic synthesis. The presence of multiple fluorine atoms and a methyl group provides numerous reactive sites for further functionalization. Researchers have leveraged these features to develop novel heterocyclic compounds and to explore new synthetic pathways. For instance, the compound has been used in cross-coupling reactions to construct complex molecular architectures essential for drug discovery.

Recent studies have highlighted the potential of 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- as an intermediate in the synthesis of advanced materials. Its electron-withdrawing nature due to fluorine substitution makes it an excellent candidate for applications in organic electronics. Specifically, it has been incorporated into conjugated polymers that exhibit improved charge transport properties. These polymers are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

In the pharmaceutical domain, the unique properties of this compound have been investigated for their potential biological activity. Fluorinated aromatic compounds are known to exhibit enhanced metabolic stability and improved binding affinity to biological targets. Preliminary studies suggest that derivatives of 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- may have applications in the development of kinase inhibitors and other therapeutic agents. The fluorine atoms can modulate the electronic environment around key functional groups in these molecules, leading to more potent and selective drug candidates.

The synthesis of 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- presents both challenges and opportunities. Traditional methods often involve multi-step fluorination processes that require careful control to achieve high selectivity and yield. Advances in catalytic fluorination techniques have made it possible to produce this compound more efficiently while minimizing unwanted side reactions. These improvements are crucial for scaling up production and making the compound more accessible for industrial applications.

From an environmental perspective,the persistence and potential bioaccumulation of polyhalogenated compounds necessitate careful handling and disposal practices. However,the specific substitution pattern of 1,1'-Biphenyl,2,3,4,5,6-pentafluoro-4'-methyl- offers a degree of stability that can be advantageous in certain applications where long-term durability is required。 Nonetheless, ongoing research aims to develop greener synthetic routes that reduce environmental impact without compromising performance。

The future prospects for 1,1'-Biphenyl,2,3,4,5,6-pentafluoro-4'methyl are promising as new methodologies emerge in both synthetic chemistry and materials science。 Its versatility as a molecular scaffold ensures that it will remain a subject of interest for years to come。 As researchers continue to explore its potential applications,this compound is poised to play a significant role in advancing technologies across multiple industries。

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